5-Benzamido-4-oxopentanoic acid
Overview
Description
5-Benzamido-4-oxopentanoic acid, also known as 5-(benzoylamino)-4-oxo-Pentanoic acid, is a chemical compound with the formula C12H13NO4 . It has a molecular weight of 235.24 . The compound appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of 5-Benzamido-4-oxopentanoic acid consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
5-Benzamido-4-oxopentanoic acid is a white to off-white powder . It has a molecular weight of 235.24 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Antigastrin Activity
5-Benzamido-4-oxopentanoic acid derivatives have been studied for their capacity to inhibit the binding of gastrin to receptors, potentially affecting acid secretion in the stomach. This research indicates potential uses in understanding the biological effects of gastrin and in therapeutic applications (Makovec et al., 1992).
Protease Inactivation
Research on (R)-2-Benzyl-5-cyano-4-oxopentanoic acid, a derivative, as a mechanism-based inactivator for zinc protease carboxypeptidase A, highlights potential applications in understanding enzymatic mechanisms and designing enzyme inhibitors (Mobashery et al., 1990).
Isotope Studies
5-Amino-4-oxopentanoic acid, a related compound, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme. This research provided a method to prepare any isotopomer of this acid, aiding in studies of biosynthetic pathways (Shrestha‐Dawadi & Lugtenburg, 2003).
Electrosynthesis
The study of electroreduction of methyl 5-nitro-4-oxopentanate provides insights into the synthesis of 5-amino-4-oxopentanoic acid hydrochloride, revealing potential industrial applications in chemical synthesis (Konarev et al., 2007).
Enzyme Interaction Studies
Research into the interaction of 5-benzamido-4-oxopentanoic acid derivatives with enzymes like carboxypeptidase A and their inhibitory activity can inform drug design and enzyme function studies (Wang et al., 2010).
properties
IUPAC Name |
5-benzamido-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(6-7-11(15)16)8-13-12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITDXGVVBHAMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564362 | |
Record name | 5-Benzamido-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzamido-4-oxopentanoic acid | |
CAS RN |
102872-00-4 | |
Record name | 5-Benzamido-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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